N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring a structurally defined para-fluoro phenylsulfonyl-benzamide baseline for SAR expansion often face supply inconsistency for non-catalog analogs. This compound serves as a specific probe to interrogate the contribution of the para-fluoro anilide combined with the N-methyl sulfonamide motif, with a computed LogP of 4.09 enabling controlled permeability studies. - Enables matched-assay comparison against ortho-fluoro and des-methyl analogs, where single-atom positional shifts alter IC₅₀ up to 3-fold. - Functions as a potential selectivity control in carbonic anhydrase counter-screening due to N-methyl-benzenesulfonamide substitution, which reduces CA-II affinity versus primary sulfonamide analogs. Supplied exclusively for non-human research; request a quote for custom synthesis with full quality assurance documentation.

Molecular Formula C20H17FN2O3S
Molecular Weight 384.4 g/mol
Cat. No. B3460048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Molecular FormulaC20H17FN2O3S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H17FN2O3S/c1-23(27(25,26)19-5-3-2-4-6-19)18-13-7-15(8-14-18)20(24)22-17-11-9-16(21)10-12-17/h2-14H,1H3,(H,22,24)
InChIKeyOTRUDTWNWBVHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: N-(4-Fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide


N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide (IUPAC: 4-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)benzamide) is a synthetic small molecule (MW 384.4 Da) belonging to the phenylsulfonyl-benzamide class, a scaffold investigated for non-steroidal androgen receptor antagonism and protease inhibition [1]. It features a 4-fluoroanilide moiety linked to a sulfonamide-bearing benzamide core, a structural architecture distinct from simpler sulfonamides. Its computed LogP is 4.09 (KOWWIN) . The compound is supplied exclusively as a non-human research reagent with no assigned CAS registry or therapeutic indication .

Procurement Risk: Non-Interchangeable Phenylsulfonyl-Benzamide Analogs


Within the phenylsulfonyl-benzamide chemotype, small structural perturbations—such as relocation of the fluorine atom from para to ortho position on the anilide ring, removal of the sulfonamide N-methyl group, or introduction of an additional chlorine substituent—generate chemically distinct entities (e.g., N-(2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide or N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide) whose physicochemical and biological properties cannot be assumed equivalent [1]. In the closely related antiandrogen phenylsulfonyl-benzamide series, moving a trifluoromethyl substituent from meta to ortho position reduced overall antiproliferative effect by up to 3-fold across four prostate cancer cell lines, while replacing a thioether with a sulfone linker altered IC₅₀ values by up to 2-fold [1]. These data establish that even single-atom or single-position modifications within this scaffold produce quantifiable changes in biological activity, making generic substitution scientifically invalid in the absence of direct, matched-assay comparative evidence [1].

Quantitative Differentiation vs. Closest Structural Analogs


LogP Shift: Target vs. Des-Methyl Analog

The target compound incorporates an N-methyl group on the sulfonamide nitrogen absent in N-(4-fluorophenyl)-4-(phenylsulfonyl)benzamide. This increases computed lipophilicity (LogP) by 0.58 log units (4.09 vs. 3.51), indicating higher membrane permeability potential and altered pharmacokinetic partitioning relative to the des-methyl comparator . Direct bioactivity comparison data between these two analogs is not available in the literature.

Physicochemical profiling Lipophilicity Drug-likeness

Fluorine Positional Isomerism: para vs. ortho

The target compound places the fluorine atom at the para position of the anilide ring (N-(4-fluorophenyl)), whereas the commercially available analog N-(2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide bears the fluorine at the ortho position. In the antiandrogen phenylsulfonyl-benzamide series, a meta→ortho shift of a trifluoromethyl group on the analogous ring caused a 3-fold reduction in overall antiproliferative effect across four human prostate cancer cell lines [1]. By class-level extrapolation, the para→ortho fluorine shift in the target compound scaffold is expected to produce a similarly significant, though currently unquantified, alteration in target binding conformation and biological readout [1].

Structure-activity relationship Positional isomer Receptor binding

Chlorine Substituent Addition vs. 4-Fluoro Compound

N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide (C₂₀H₁₆ClFN₂O₃S, MW 418.9) adds a chlorine atom ortho to the fluorine on the anilide ring compared to the target compound (MW 384.4). This increases molecular weight by 34.5 Da (9.0%) and introduces an additional halogen capable of halogen bonding and altered electronic distribution [1]. The higher molecular weight also impacts compliance with drug-likeness thresholds (Rule of 5 parameters). In the phenylsulfonyl-benzamide series, adding a cyano or nitro substituent to ring B altered IC₅₀ values differentially across cell lines [2], demonstrating that additional substituents on this scaffold produce non-uniform pharmacological effects.

Halogen substitution Physicochemical property Molecular weight

Application Scenarios in Scientific Procurement


SAR Reference for Fluorinated Phenylsulfonyl-Benzamide Libraries

The compound serves as a specific SAR probe to interrogate the contribution of the para-fluoro anilide combined with the N-methyl sulfonamide motif. Its defined LogP (4.09) and lack of additional halogen substituents make it a cleaner reference point for SAR expansion compared to the chloro-fluoro analog or the des-methyl variant. Procurement is warranted when a research program requires a para-fluoro baseline compound with the full N-methyl-benzenesulfonamide core architecture intact, particularly for evaluating positional fluorine effects relative to the ortho-fluoro isomer [1].

Lipophilicity-Dependent Assay & Permeability Screening

Because the target compound has a 0.58 LogP unit higher computed lipophilicity than its des-methyl analog, it can be selected as a tool compound specifically when higher membrane permeability is desired in cell-based screening panels. Procurement selection over N-(4-fluorophenyl)-4-(phenylsulfonyl)benzamide is justified in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the lipophilicity differential is a controlled variable [1].

Prostate Cancer Antiproliferative Screening

The phenylsulfonyl-benzamide scaffold has demonstrated antiproliferative activity in the low-micromolar range across four human prostate cancer cell lines (LNCaP, DU145, PC3, 22Rv1), with several derivatives outperforming bicalutamide by up to 16-fold in geometric mean IC₅₀ [1]. While the specific activity of N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has not been independently reported, its structural conformity to the active scaffold architecture supports procurement as a screening candidate for androgen receptor antagonist discovery programs, with the understanding that its activity must be empirically determined in matched-assay conditions against the appropriate controls [1].

Negative Control: Carbonic Anhydrase Selectivity Profiling

Structurally distinct sulfonamide-benzamide hybrids (e.g., 4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide) are known nanomolar inhibitors of carbonic anhydrase II [1]. The target compound, bearing an N-methyl-benzenesulfonamide rather than a primary sulfonamide, is predicted to have significantly reduced carbonic anhydrase affinity. This differential sulfonamide substitution pattern supports procurement as a potential selectivity control in carbonic anhydrase counter-screening panels, provided that actual CA inhibition is experimentally verified [1].

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